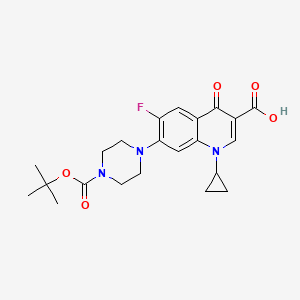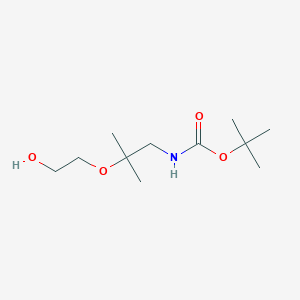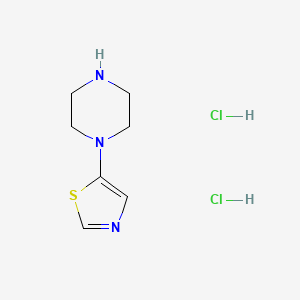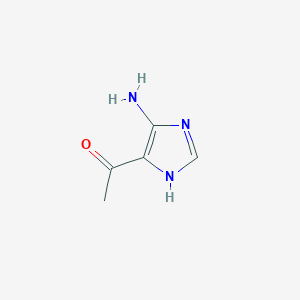
2-(4-Bromo-2,6-dimethoxyphenyl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H11BrO4. It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-bromo-2,6-dimethoxyphenyl group. This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid typically involves the bromination of 2,6-dimethoxyphenylacetic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) in an organic solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 2-(4-substituted-2,6-dimethoxyphenyl)acetic acid derivatives.
Oxidation: Formation of 2-(4-bromo-2,6-dimethoxyphenyl)acetic acid derivatives with higher oxidation states.
Reduction: Formation of 2-(2,6-dimethoxyphenyl)acetic acid.
Scientific Research Applications
2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,5-dimethoxyphenyl)acetic acid: Similar structure but with different positions of methoxy groups.
2-(4-Bromo-2,6-dimethylphenoxy)acetic acid: Similar structure but with methyl groups instead of methoxy groups.
4-Bromo-2,5-dimethoxyphenethylamine: Similar aromatic structure but with an ethylamine side chain.
Uniqueness
2-(4-Bromo-2,6-dimethoxyphenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of both bromine and methoxy groups provides a distinct set of properties that can be exploited in various applications.
Properties
Molecular Formula |
C10H11BrO4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
2-(4-bromo-2,6-dimethoxyphenyl)acetic acid |
InChI |
InChI=1S/C10H11BrO4/c1-14-8-3-6(11)4-9(15-2)7(8)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
ZFCUZSFJHXYARD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1CC(=O)O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



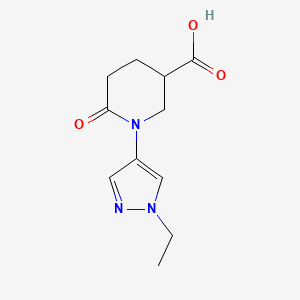
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)

![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B13544451.png)

